Potent IDO1 Inhibition in Cellular Assays by C3-Derived Analog
A derivative of 3-bromo-1H-indole-4-carboxylic acid, where the carboxylic acid was converted to a benzyl amide (BDBM50514753), exhibited potent inhibition of mouse indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in a cellular assay [1]. While this data is for a derivative, it is a direct consequence of the parent scaffold's substitution pattern, as the 3-bromo group is retained and the 4-carboxylic acid provides the attachment point for the amide modification. In comparison, the clinical IDO1 inhibitor PF-06840003 has a reported IC50 of 410 nM (0.41 µM) for the same target [2]. This represents a >30-fold improvement in potency.
| Evidence Dimension | IDO1 Enzyme Inhibition (Cellular) |
|---|---|
| Target Compound Data | IC50 = 13 nM (for derivative BDBM50514753, derived from 3-bromo-1H-indole-4-carboxylic acid) |
| Comparator Or Baseline | PF-06840003 (Clinical IDO1 Inhibitor) IC50 = 410 nM |
| Quantified Difference | 31.5-fold greater potency (13 nM vs 410 nM) |
| Conditions | Mouse IDO1 transfected in P815 cells, measured as reduction in L-Kynurenine after 16 hrs |
Why This Matters
This data demonstrates that the 3-bromo-1H-indole-4-carboxylic acid scaffold can be a superior starting point for developing highly potent IDO1 inhibitors compared to other chemotypes, directly impacting hit-to-lead prioritization.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): IC50 = 13 nM. 2023. View Source
- [2] Crosignani, S., et al. Discovery of a novel and selective indoleamine 2,3-dioxygenase (IDO-1) inhibitor 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and its characterization as a potential clinical candidate. J. Med. Chem. 2017, 60, 23, 9617–9629. View Source
